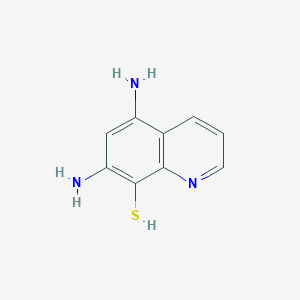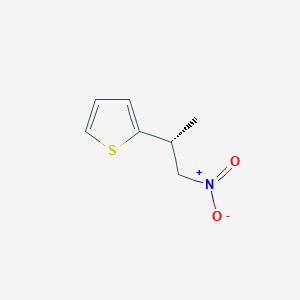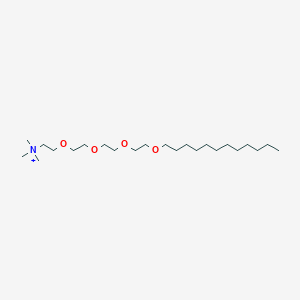![molecular formula C49H38O2 B12538299 2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene CAS No. 653599-37-2](/img/structure/B12538299.png)
2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis[6-(benzyloxy)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene is a complex organic compound known for its unique structural properties It consists of a fluorene core substituted with two benzyloxy naphthalene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[6-(benzyloxy)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene typically involves multi-step organic reactions. One common method starts with the preparation of 6-(benzyloxy)naphthalen-2-ol, which is then subjected to further reactions to introduce the fluorene core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis[6-(benzyloxy)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce different functional groups onto the naphthalene rings.
Aplicaciones Científicas De Investigación
2,7-Bis[6-(benzyloxy)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials with specific optical and electronic characteristics.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of 2,7-Bis[6-(benzyloxy)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene involves its interaction with molecular targets through its aromatic and benzyloxy groups. These interactions can influence various pathways, particularly those related to electronic properties in materials science applications. The exact molecular targets and pathways can vary depending on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
6-(Benzyloxy)naphthalen-2-ol: A precursor in the synthesis of the target compound.
9,10-Diphenylanthracene: Another compound used in organic electronics with similar electronic properties.
Uniqueness
What sets 2,7-Bis[6-(benzyloxy)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene apart is its unique combination of a fluorene core with benzyloxy naphthalene groups, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high-performance materials with specific characteristics .
Propiedades
Número CAS |
653599-37-2 |
|---|---|
Fórmula molecular |
C49H38O2 |
Peso molecular |
658.8 g/mol |
Nombre IUPAC |
9,9-dimethyl-2,7-bis(6-phenylmethoxynaphthalen-2-yl)fluorene |
InChI |
InChI=1S/C49H38O2/c1-49(2)47-29-41(35-13-15-39-27-43(21-17-37(39)25-35)50-31-33-9-5-3-6-10-33)19-23-45(47)46-24-20-42(30-48(46)49)36-14-16-40-28-44(22-18-38(40)26-36)51-32-34-11-7-4-8-12-34/h3-30H,31-32H2,1-2H3 |
Clave InChI |
CGNLWTJJAHQEII-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C=C(C=C4)OCC5=CC=CC=C5)C6=C1C=C(C=C6)C7=CC8=C(C=C7)C=C(C=C8)OCC9=CC=CC=C9)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


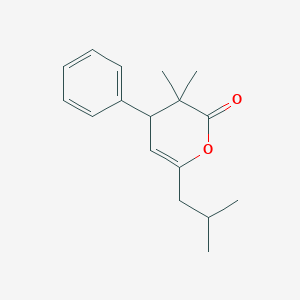
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)
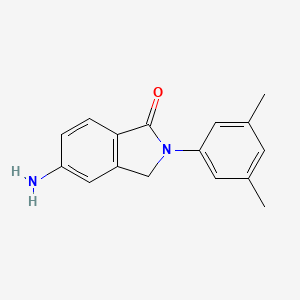
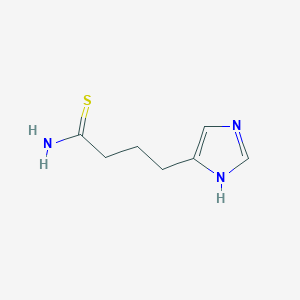
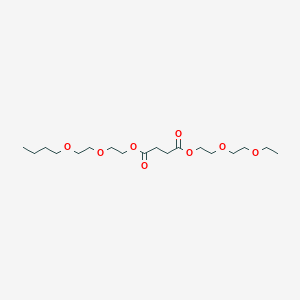
![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
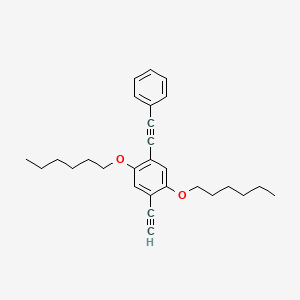
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B12538271.png)

